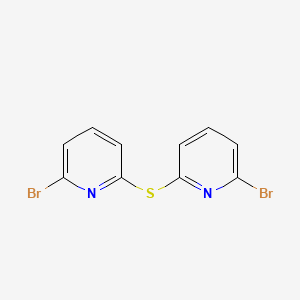

2,2'-Sulfanediylbis(6-bromopyridine)

Description

Properties

CAS No. |

142802-48-0 |

|---|---|

Molecular Formula |

C10H6Br2N2S |

Molecular Weight |

346.04 g/mol |

IUPAC Name |

2-bromo-6-(6-bromopyridin-2-yl)sulfanylpyridine |

InChI |

InChI=1S/C10H6Br2N2S/c11-7-3-1-5-9(13-7)15-10-6-2-4-8(12)14-10/h1-6H |

InChI Key |

HXEHARRNBJUWNB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)Br)SC2=NC(=CC=C2)Br |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 2,2 Sulfanediylbis 6 Bromopyridine

Vibrational Spectroscopic Analysis

Infrared (IR) Spectroscopic Assignments of Key Functional Groups

The infrared spectrum of 2,2'-Sulfanediylbis(6-bromopyridine) would be characterized by absorption bands corresponding to the vibrations of its constituent functional groups. By analyzing the spectra of related compounds, such as substituted pyridines and diaryl sulfides, the following key IR absorptions can be predicted.

The vibrations of the pyridine (B92270) ring are expected to dominate the spectrum. The C-H stretching vibrations of the aromatic ring typically appear in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring are anticipated to produce a series of sharp bands between 1600 cm⁻¹ and 1400 cm⁻¹. The in-plane and out-of-plane C-H bending vibrations would be found at lower wavenumbers, contributing to the fingerprint region of the spectrum.

The sulfanediyl (thioether) linkage introduces characteristic vibrations. The C-S stretching vibrations are generally weak and appear in the range of 710-570 cm⁻¹. The exact position would be influenced by the conformation of the molecule around the sulfur atom.

Interactive Data Table: Predicted Infrared (IR) Spectroscopic Assignments

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Pyridine Ring | C-H Stretch | 3100-3000 |

| Pyridine Ring | C=C, C=N Stretch | 1600-1400 |

| Pyridine Ring | C-H In-plane Bend | 1300-1000 |

| Pyridine Ring | C-H Out-of-plane Bend | 900-675 |

| Bromo Substituent | C-Br Stretch | 600-500 |

| Sulfanediyl Linkage | C-S Stretch | 710-570 |

Raman Spectroscopic Studies of Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. This often results in different vibrational modes being active or more intense in each technique.

X-ray Diffraction Studies for Solid-State Molecular Architecture

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of information about the molecular geometry and intermolecular interactions of 2,2'-Sulfanediylbis(6-bromopyridine).

Single-Crystal X-ray Diffraction for Bond Lengths, Angles, and Conformation

A single-crystal X-ray diffraction study would yield the precise bond lengths and angles within the molecule. For instance, the C-N and C-C bond lengths within the pyridine rings would confirm their aromatic character. The C-Br and C-S bond lengths would provide insight into the electronic effects of the substituents.

The conformation of the molecule, particularly the dihedral angles between the two pyridine rings and the C-S-C bond angle, would be determined with high accuracy. This information is crucial for understanding the steric and electronic interactions that govern the molecule's shape. It is anticipated that the molecule would adopt a twisted conformation due to the steric hindrance between the hydrogen atoms on the pyridine rings adjacent to the sulfur bridge.

Interactive Data Table: Expected Crystallographic Parameters

| Parameter | Expected Value |

| C-S-C Bond Angle | ~103-109° |

| C-S Bond Length | ~1.75-1.80 Å |

| C-Br Bond Length | ~1.88-1.92 Å |

| Pyridine Ring Dihedral Angle | Variable, likely non-planar |

Supramolecular Interactions in the Crystal Lattice

In the solid state, molecules of 2,2'-Sulfanediylbis(6-bromopyridine) would pack in a specific arrangement, stabilized by a variety of non-covalent interactions. X-ray diffraction analysis would reveal the nature and geometry of these supramolecular interactions.

Given the presence of bromine atoms, halogen bonding is a likely and significant interaction. rsc.org This involves an attractive interaction between the electrophilic region on the bromine atom of one molecule and a nucleophilic region (such as the nitrogen atom or the sulfur atom's lone pair) of a neighboring molecule.

Coordination Chemistry of 2,2 Sulfanediylbis 6 Bromopyridine and Its Metal Complexes

Ligand Design Principles and Coordination Modes

The ligand 2,2'-Sulfanediylbis(6-bromopyridine) is a multi-dentate ligand featuring two pyridine (B92270) rings linked by a central sulfur atom. This unique architecture, combining soft (sulfur) and borderline (nitrogen) donor atoms, allows for versatile coordination behavior with a wide range of metal ions. The design of this ligand incorporates specific features that dictate its interaction with metal centers, primarily its chelation and bridging capabilities, which are in turn influenced by steric and electronic factors.

Chelation and Bridging Capabilities of the Sulfur and Nitrogen Donor Atoms

Beyond simple chelation to a single metal ion, 2,2'-Sulfanediylbis(6-bromopyridine) possesses the potential to act as a bridging ligand, connecting two or more metal centers to form polynuclear or polymeric structures. This bridging can occur in several ways. The sulfur atom, with its two lone pairs of electrons, can bridge two metal centers. Alternatively, one pyridine-nitrogen and the sulfur atom can coordinate to one metal, while the second pyridine-nitrogen binds to another. The flexibility of the thioether linkage allows the pyridine rings to orient themselves in a manner that facilitates the formation of these bridged assemblies. The type of bridging ligand and its geometry are crucial in determining the structure and properties of the resulting multinuclear complex. taylorandfrancis.com The role of the bridging ligand is not only to provide structural integrity but also to mediate electronic communication between the metal centers. taylorandfrancis.com

Steric and Electronic Factors Influencing Metal Binding

The coordination behavior of 2,2'-Sulfanediylbis(6-bromopyridine) is significantly governed by steric and electronic factors arising from its constituent parts.

Steric Factors: The bromine atoms at the 6 and 6' positions of the pyridine rings introduce significant steric bulk. This steric hindrance can influence the coordination geometry around the metal center, potentially preventing the coordination of other bulky ligands. The presence of these substituents can favor the formation of specific isomers and can impact the stability of the resulting metal complex. rsc.org For instance, in related iron(II) complexes, bulky substituents have been shown to favor the high-spin state. nih.gov The size of the substituents can also lead to distortions in the geometry of the coordination sphere, which can have a profound effect on the properties of the complex. mdpi.comwhiterose.ac.uk

Synthesis of Transition Metal Complexes

The versatile coordination modes of 2,2'-Sulfanediylbis(6-bromopyridine) allow for the synthesis of a variety of transition metal complexes. The reaction conditions, stoichiometry, and the choice of metal precursor are critical in determining the final product, whether it be a mononuclear, binuclear, or polymeric species.

Complexation with First-Row Transition Metals (e.g., Cu, Fe, Ni)

The synthesis of first-row transition metal complexes with ligands analogous to 2,2'-Sulfanediylbis(6-bromopyridine) has been widely explored. These metals are of interest due to their rich redox chemistry and magnetic properties.

Copper (Cu): Copper(II) complexes with related terpyridine ligands have been synthesized by reacting the ligand with a copper(II) salt, such as copper(II) chloride. nih.govrsc.org The resulting complexes often exhibit five-coordinate geometries. The synthesis of copper(II) bromide complexes with similar redox-active ligands has also been achieved through ligand exchange reactions. mdpi.com The chelating ability of such ligands enhances the stability of the resulting copper complexes. nih.gov

Iron (Fe): Iron(II) complexes with similar 2,6-bis(pyrazol-3-yl)pyridine ligands have been prepared, and their spin-crossover properties are influenced by steric and electronic substituents on the ligand. nih.govmdpi.com The synthesis of unique triiron complexes has been achieved using silyl (B83357) aminopyridine ligands derived from 2,6-dibromopyridine (B144722), highlighting the potential for forming multinuclear iron clusters with related ligands. georgiasouthern.edugeorgiasouthern.edu An iron(II) monobromide complex supported by a ligand with a six-membered silacycle-bridged biphenyl (B1667301) skeleton has also been synthesized. nih.gov

Nickel (Ni): Nickel(II) complexes with Schiff base ligands derived from 2,6-diaminopyridine (B39239) have been synthesized, resulting in tetrahedral or octahedral geometries. ajol.info Six-coordinate nickel(II) complexes with benzothiadiazole Schiff-base ligands have also been reported. rsc.org The synthesis of a nickel(II) Schiff base complex was achieved by condensing bis(2-hydroxy-3-methoxybenzaldehyde) nickel(II) with n-propylamine. nih.gov Nickel(II) bromide complexes are also used as catalysts in various organic reactions. sigmaaldrich.com

Table 1: Examples of First-Row Transition Metal Complexes with Related Ligands

| Metal | Ligand Type | Resulting Complex Type | Key Findings | Reference(s) |

| Cu(II) | Substituted Terpyridine | Cu₂Cl₂(R-terpy)₂₂ | Dimeric dichloro-μ-bridged structures. | nih.gov |

| Fe(II) | N,N′-Disubstituted 2,6-Bis(Pyrazol-3-yl)Pyridine | Fe(L)₂₂ | Spin-crossover behavior influenced by distal substituents. | mdpi.com |

| Ni(II) | Schiff base from 2,6-diaminopyridine | [NiL]Cl₂ / [NiL(py)₂]Cl₂ | Tetrahedral or octahedral geometries. | ajol.info |

Complexation with Second and Third-Row Transition Metals (e.g., Pd, Pt, Ru)

The complexation of 2,2'-Sulfanediylbis(6-bromopyridine) with heavier transition metals like palladium, platinum, and ruthenium is of significant interest for applications in catalysis and materials science.

Palladium (Pd): Palladium(II) complexes with related ligands are often synthesized for their catalytic activity, particularly in cross-coupling reactions. nih.gov The reaction of K₂[PdCl₄] with ligands containing ester groups has been shown to yield square planar palladium(II) complexes. researchgate.net Palladium(II) complexes of substituted salicylaldehydes have also been synthesized and characterized. nih.gov The synthesis of bipyridine derivatives can be achieved through palladium-catalyzed coupling reactions of bromopyridines. mdpi.com

Platinum (Pt): Platinum(II) complexes are known for their inertness and specific binding properties. nih.gov The synthesis of platinum(II) complexes with 2,6-di(pyrid-2-yl)pyrazine ligands has been reported, which involves reacting a chloroplatinum(II) precursor with the desired ligand. nih.gov These complexes can exhibit interesting self-assembly and photophysical properties. rsc.org

Ruthenium (Ru): Ruthenium(II) complexes, particularly with polypyridyl ligands, are well-studied for their photochemical and electrochemical properties. nih.gov The synthesis of ruthenium(II)-arene complexes with 2,2'-bipyridine (B1663995) ligands is typically achieved by reacting a Ru(II)-arene dimer with the bipyridine ligand. nih.gov The synthesis of the well-known [Ru(bpy)₃]²⁺ complex involves the reaction of ruthenium trichloride (B1173362) with 2,2'-bipyridine. youtube.com

Table 2: Examples of Second and Third-Row Transition Metal Complexes with Related Ligands

| Metal | Ligand Type | Resulting Complex Type | Key Findings | Reference(s) |

| Pd(II) | Sulfonated Salan | [Pd(sulfosalan)] | Highly active catalysts for Suzuki-Miyaura reactions. | nih.gov |

| Pt(II) | 2,6-Di(pyrid-2-yl)pyrazine | Alkynylplatinum(II) complexes | Thermoresponsive morphological transformation. | nih.gov |

| Ru(II) | 2,2'-Bipyridine | Ru(II)-arene "piano-stool" complexes | Potential as anti-Aβ agents. | nih.gov |

Homoleptic and Heteroleptic Complex Formation

The versatility of 2,2'-Sulfanediylbis(6-bromopyridine) allows for the formation of both homoleptic and heteroleptic complexes.

Homoleptic Complexes: These complexes contain only one type of ligand, in this case, multiple units of 2,2'-Sulfanediylbis(6-bromopyridine) coordinated to a single metal center. The formation of homoleptic complexes, such as [M(L)₂]ⁿ⁺, is common for ligands that can satisfy the coordination requirements of the metal ion. For example, homoleptic iron(II) complexes of related tridentate ligands have been synthesized and studied. whiterose.ac.uk

Heteroleptic Complexes: These complexes involve the coordination of 2,2'-Sulfanediylbis(6-bromopyridine) along with other types of ligands to the same metal center. The synthesis of heteroleptic complexes allows for the fine-tuning of the electronic and steric properties of the resulting complex. For instance, stable homo- and hetero-dimetallic complexes have been formed with scaffolded N,N,N-tris(2-(2-pyridylamino)ethyl)amine compounds. georgiasouthern.edu The synthesis of heteroleptic ruthenium(II) complexes with different bipyridyl-type ligands has also been reported. nih.gov

The formation of either a homoleptic or heteroleptic complex is dependent on the reaction stoichiometry, the nature of the metal ion, and the relative coordinating strengths of the competing ligands.

Structural Analysis of Metal Complexes

The structural elucidation of metal complexes is fundamental to understanding their chemical and physical properties. For a novel ligand such as 2,2'-Sulfanediylbis(6-bromopyridine) , a combination of crystallographic and spectroscopic techniques would be essential.

X-ray Crystallography of Metal-Ligand Frameworks

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a metal complex. This technique would provide precise information on:

Coordination Geometry: The arrangement of the ligand and other coordinating atoms around the central metal ion (e.g., tetrahedral, square planar, octahedral).

Bond Lengths and Angles: The distances between the metal and donor atoms of the ligand, as well as the angles between bonds, which offer insights into the nature and strength of the coordination bonds.

Conformation of the Ligand: The spatial orientation of the two bromopyridine rings relative to each other, influenced by the sulfur bridge and coordination to the metal center.

For a hypothetical complex of 2,2'-Sulfanediylbis(6-bromopyridine) , one would anticipate the ligand to act as a bidentate or bridging ligand, coordinating through the nitrogen atoms of the pyridine rings.

Spectroscopic Signatures of Metal Coordination (e.g., UV-Vis Absorption, EPR)

Spectroscopic methods are crucial for characterizing complexes in both solid and solution states and for probing their electronic properties.

UV-Vis Absorption Spectroscopy: Coordination of a metal ion to 2,2'-Sulfanediylbis(6-bromopyridine) would be expected to alter the electronic absorption spectrum compared to the free ligand. New absorption bands, typically in the visible region, could arise from metal-to-ligand charge transfer (MLCT) or d-d transitions, providing information about the electronic structure of the complex.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes formed with paramagnetic metal ions (e.g., Cu(II), Mn(II), Fe(III)), EPR spectroscopy would be a powerful tool. The EPR spectrum can provide information about the oxidation state of the metal, the symmetry of the coordination environment, and the nature of the metal-ligand bonding.

Electrochemistry of Metal Complexes

The electrochemical behavior of metal complexes reveals information about their redox properties and the stability of different oxidation states.

Redox Properties and Stability of Different Oxidation States

Techniques such as cyclic voltammetry (CV) would be employed to study the redox behavior of metal complexes of 2,2'-Sulfanediylbis(6-bromopyridine) . A CV experiment would show the potentials at which the complex undergoes oxidation or reduction. The reversibility of these processes would indicate the stability of the resulting species in different oxidation states. The presence of the electron-withdrawing bromine atoms on the pyridine rings might influence the redox potentials of the metal center.

Catalytic Applications of 2,2 Sulfanediylbis 6 Bromopyridine and Its Derivatives

Heterogenization Strategies for Catalysts

Heterogenization is a critical process in catalysis, aiming to convert homogeneous catalysts, which exist in the same phase as the reactants, into a solid, heterogeneous form. This transformation offers significant practical advantages, including simplified catalyst-product separation, enhanced catalyst stability, and the potential for continuous flow reactions and catalyst recycling. For a ligand like 2,2'-Sulfanediylbis(6-bromopyridine), two primary heterogenization strategies would be the immobilization on solid supports and the integration into Metal-Organic Frameworks (MOFs).

Immobilization of Complexes on Solid Supports

The immobilization of metal complexes onto solid supports is a widely employed technique to bridge the gap between homogeneous and heterogeneous catalysis. This approach involves anchoring the catalyst to an insoluble material, thereby retaining the well-defined active sites of a molecular catalyst while gaining the practical benefits of a solid catalyst.

Conceptual Application to 2,2'-Sulfanediylbis(6-bromopyridine):

A hypothetical metal complex of 2,2'-Sulfanediylbis(6-bromopyridine) could be immobilized on various solid supports. The choice of support is crucial and depends on the intended application, with materials like silica, alumina, zeolites, and polymers being common options. The anchoring process can be achieved through several methods:

Covalent Bonding: The bromine atoms on the pyridine (B92270) rings of the ligand could be functionalized to create a linkage to the support. For instance, they could be converted to other functional groups that can react with the surface of the support material.

Adsorption: The complex could be physically adsorbed onto the support's surface through weaker interactions.

Encapsulation: The catalyst could be entrapped within the porous structure of a support material, a method often referred to as "ship-in-a-bottle" synthesis.

The table below illustrates potential support materials and the corresponding immobilization methods that could theoretically be applied to a catalyst derived from 2,2'-Sulfanediylbis(6-bromopyridine).

| Support Material | Potential Immobilization Method | Theoretical Advantage |

| Silica (SiO₂) | Covalent attachment via surface functionalization | High surface area, thermal stability |

| Alumina (Al₂O₃) | Adsorption or covalent bonding | Mechanical strength, varying acidity |

| Polymers | Incorporation into the polymer backbone or grafting | Tunable properties, flexibility |

| Zeolites | Encapsulation within micropores | Shape selectivity |

Design of Metal-Organic Frameworks (MOFs) with Ligand Integration

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The integration of a ligand like 2,2'-Sulfanediylbis(6-bromopyridine) into a MOF structure would create a solid catalyst with highly ordered, accessible active sites.

Theoretical MOF Construction:

To incorporate 2,2'-Sulfanediylbis(6-bromopyridine) into a MOF, the ligand would need to be modified to include appropriate functional groups that can coordinate with the metal nodes of the framework. A common strategy is to introduce carboxylate groups. The bromine atoms could potentially be substituted with carboxylic acid functionalities through established organic reactions. The resulting dicarboxylic acid ligand could then be reacted with metal salts under solvothermal conditions to form a MOF.

The properties of the resulting MOF, such as pore size, stability, and catalytic activity, would be dictated by the geometry of the ligand and the chosen metal ion. The thioether linkage in the ligand could also introduce unique electronic or guest-binding properties to the framework.

Catalyst Stability and Recyclability Studies

For any heterogenized catalyst, assessing its stability and recyclability is paramount for practical applications. These studies determine the catalyst's lifespan and economic viability.

Hypothetical Evaluation:

If a heterogenized catalyst based on 2,2'-Sulfanediylbis(6-bromopyridine) were developed, its stability would be tested under the conditions of a target catalytic reaction. Key aspects to investigate would include:

Leaching: This involves analyzing the reaction mixture after catalysis to determine if the metal or ligand has detached from the solid support. Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are used for this purpose.

Structural Integrity: The solid catalyst would be analyzed before and after use using techniques such as X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) to check for any changes in its structure or morphology.

Recyclability: The catalyst would be recovered after a reaction cycle (e.g., by filtration or centrifugation), washed, and then reused in a subsequent reaction. The catalytic activity and selectivity would be monitored over multiple cycles to assess its performance over time.

The data from such studies would be crucial in determining the robustness of the catalyst and its potential for industrial use. A successful heterogenized catalyst should maintain its activity and selectivity over numerous cycles with minimal degradation.

Mechanistic Studies and Reaction Pathways Involving 2,2 Sulfanediylbis 6 Bromopyridine

Detailed Studies of Metal-Catalyzed Reaction Mechanisms

The bromine atoms on 2,2'-Sulfanediylbis(6-bromopyridine) render it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. The general mechanism for these transformations, particularly those catalyzed by palladium, typically involves a catalytic cycle consisting of oxidative addition, transmetalation, and reductive elimination. chemrxiv.org

Oxidative Addition: This is often the initial and rate-determining step in a catalytic cycle. It involves the insertion of a low-valent metal catalyst, typically Pd(0), into the carbon-bromine bond of 2,2'-Sulfanediylbis(6-bromopyridine). This process increases the oxidation state of the metal (e.g., from Pd(0) to Pd(II)) and its coordination number. confex.com The oxidative addition can occur at one or both of the C-Br bonds.

Studies on the oxidative addition of haloheteroarenes to Pd(0) complexes have shown that the mechanism can be either a concerted 3-centered insertion or a more polar SNAr-type pathway, depending on the nature of the halide and substituents on the pyridine (B92270) ring. researchgate.net For 2-halopyridines, a nucleophilic displacement mechanism is often favored. researchgate.net Frontier molecular orbital symmetry has been shown to play a crucial role in determining the operative mechanism and the rate of oxidative addition. nih.gov

Reductive Elimination: This is the final step of the catalytic cycle, where a new carbon-carbon or carbon-heteroatom bond is formed, and the product is released from the metal center. rsc.org The metal is reduced to its initial low-valent state, allowing it to re-enter the catalytic cycle. For reductive elimination to occur, the two groups to be coupled must typically be in a cis orientation on the metal center. rsc.org The rate and facility of reductive elimination can be influenced by the nature of the ligands on the metal and the electronic properties of the groups being eliminated. rsc.org

Ligand exchange is a fundamental process in any catalytic cycle, influencing the stability and reactivity of the catalytic species. In the context of reactions involving 2,2'-Sulfanediylbis(6-bromopyridine), the substrate itself can act as a ligand, coordinating to the metal center through its nitrogen and/or sulfur atoms.

Kinetic studies of ligand exchange reactions involving bipyridine ligands and metal complexes have been conducted to understand the factors governing the rates of substitution. For instance, the kinetics of the ligand exchange reaction between 2,2'-bipyridine (B1663995) and nitrilotriacetatonickelate(II) have been studied, revealing a dissociative-type mechanism that is accelerated by hydrogen ions. amanote.com The exchange of pyridine and bipyridine ligands in trimethylplatinum(IV) iodide complexes has also been investigated, showing that the formation of more stable chelate bipyridine complexes is favored. nih.gov The speciation of the complexes in solution was found to be dependent on both the substituents and the solvent. nih.gov

A key challenge in the functionalization of 2,2'-Sulfanediylbis(6-bromopyridine) is controlling the selectivity between mono- and di-substitution. Achieving selective mono-functionalization is often desirable for the synthesis of unsymmetrical derivatives.

The selectivity of palladium-catalyzed cross-coupling reactions of heterocycles with multiple identical halogens is primarily determined by the relative ease of oxidative addition at the different C-X bonds. confex.com Several factors can influence this selectivity:

Electronic Effects: The electronic properties of the pyridine ring can make one C-Br bond more susceptible to oxidative addition than the other. Computational models have been developed to predict the relative rates and site-selectivity of oxidative addition to halopyridines based on molecular descriptors. nih.gov

Steric Hindrance: The steric environment around the bromine atoms can influence the approach of the bulky metal catalyst.

Ligand Effects: The choice of ligand on the metal catalyst can dramatically alter the selectivity. Bulky or electronically specific ligands can favor reaction at one site over the other. For instance, unconventional site-selectivity in the cross-coupling of dihalogenated N-heteroarenes has been achieved by controlling the ligand on the palladium catalyst. figshare.comacs.org

Reaction Conditions: Parameters such as temperature, solvent, and the nature of the base can also play a significant role in controlling selectivity.

For example, in Suzuki-Miyaura cross-coupling reactions, the choice of base has been shown to have a profound impact on the reaction kinetics and outcome.

| Factor Influencing Selectivity | Description |

| Electronic Effects | The inherent electronic differences between the two C-Br bonds can predispose one for oxidative addition over the other. |

| Steric Hindrance | The steric bulk around a C-Br bond can hinder the approach of the metal catalyst, favoring reaction at the less hindered site. |

| Ligand Choice | The size and electronic properties of the ancillary ligands on the metal catalyst can be tuned to favor mono- or di-substitution. |

| Reaction Conditions | Temperature, solvent, and the choice of base can all be optimized to enhance the selectivity for the desired product. |

Intermediates Identification and Characterization

The direct observation and characterization of intermediates in catalytic cycles are often challenging due to their transient nature. However, various spectroscopic techniques and computational methods can provide valuable insights.

For palladium-catalyzed cross-coupling reactions, key intermediates include the Pd(0) catalyst, the oxidative addition product (an arylpalladium(II) halide complex), the transmetalation intermediate, and the final di-substituted palladium(II) complex before reductive elimination.

Spectroscopic Techniques: NMR spectroscopy is a powerful tool for characterizing organometallic complexes. Low-temperature NMR can be used to trap and study reactive intermediates. For example, low-temperature, rapid injection NMR spectroscopy has been used to observe and characterize the elusive arylpalladium(II)boronate complexes in the Suzuki–Miyaura reaction. amanote.com

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information for stable intermediates that can be isolated.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to detect and identify charged intermediates in solution.

Computational Chemistry: Density Functional Theory (DFT) calculations are widely used to model the structures and energies of intermediates and transition states in a catalytic cycle, providing a detailed picture of the reaction pathway. nih.govnih.govrsc.org

While specific studies on the intermediates of reactions involving 2,2'-Sulfanediylbis(6-bromopyridine) are scarce, the characterization of related complexes, such as bis(di-2-pyridyl sulfide)ruthenium(II) complexes, has been reported, providing structural and spectroscopic data for the coordinated sulfur-bridged ligand. researchgate.net

Kinetic Analysis of Catalytic Cycles

Kinetic studies are essential for elucidating the mechanism of a catalytic reaction and identifying the rate-determining step. By monitoring the reaction progress over time under different conditions (e.g., varying reactant and catalyst concentrations, temperature), a rate law can be determined, which provides quantitative information about the reaction mechanism.

For palladium-catalyzed cross-coupling reactions, the rate law can often reveal whether oxidative addition, transmetalation, or reductive elimination is the slowest step in the cycle. For example, kinetic studies of the Suzuki-Miyaura coupling have shown that the reaction can be zero-order in the boronic acid but first-order in the aryl halide, indicating that oxidative addition is the rate-determining step. nih.gov

The following table outlines the expected observations from a kinetic analysis for different rate-determining steps in a hypothetical cross-coupling reaction of 2,2'-Sulfanediylbis(6-bromopyridine) (ArBr2) with an organometallic reagent (R-M).

| Rate-Determining Step | Expected Kinetic Behavior |

| Oxidative Addition | The reaction rate would likely be dependent on the concentration of the palladium catalyst and ArBr2, but independent of the concentration of R-M. |

| Transmetalation | The rate would be dependent on the concentrations of the arylpalladium intermediate and R-M. |

| Reductive Elimination | The rate would depend on the concentration of the di-substituted palladium intermediate. |

While specific kinetic data for catalytic cycles involving 2,2'-Sulfanediylbis(6-bromopyridine) is not available in the literature, the principles of kinetic analysis applied to similar cross-coupling reactions provide a clear roadmap for how such studies would be conducted and interpreted. nih.gov

Theoretical and Computational Chemistry Investigations of 2,2 Sulfanediylbis 6 Bromopyridine

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2,2'-Sulfanediylbis(6-bromopyridine), DFT would be the primary tool to understand its fundamental electronic properties.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For 2,2'-Sulfanediylbis(6-bromopyridine), the key degrees of freedom would be the torsional angles around the C-S-C bond, which dictate the relative orientation of the two 6-bromopyridine rings.

A conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformer. This process would identify the global minimum energy structure, representing the most likely conformation of the molecule, as well as any other low-energy local minima. The results would provide critical data on bond lengths, bond angles, and dihedral angles.

Hypothetical Optimized Geometry Parameters for 2,2'-Sulfanediylbis(6-bromopyridine) This table is illustrative and contains hypothetical data that would be the target of a DFT geometry optimization.

| Parameter | Predicted Value |

| C-S Bond Length | ~1.77 Å |

| C-Br Bond Length | ~1.90 Å |

| C-N Bond Length (in ring) | ~1.34 Å |

| C-S-C Bond Angle | ~103-109° |

| Dihedral Angle (C-C-S-C) | Conformation dependent |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

For 2,2'-Sulfanediylbis(6-bromopyridine), an FMO analysis would reveal the distribution of electron density in these orbitals. It is anticipated that the HOMO would be localized primarily on the sulfur atom and the pyridine (B92270) rings, reflecting the presence of lone pairs and pi-systems. The LUMO would likely be distributed across the pyridine rings, particularly on the carbon atoms attached to the electronegative bromine atoms. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and electronic excitation properties.

Predicted Frontier Molecular Orbital Characteristics This table presents expected outcomes from an FMO analysis.

| Orbital | Expected Localization | Implication for Reactivity |

| HOMO | Sulfur atom lone pairs, π-system of pyridine rings | Site of electrophilic attack |

| LUMO | π*-system of pyridine rings, C-Br antibonding orbitals | Site of nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Influences chemical reactivity and UV-Vis absorption |

Reactivity Prediction and Reaction Pathway Exploration

By analyzing the electronic properties derived from DFT, predictions can be made about the reactivity of 2,2'-Sulfanediylbis(6-bromopyridine). For instance, the calculated electrostatic potential map would highlight regions of positive and negative charge, indicating likely sites for electrophilic and nucleophilic attack.

Furthermore, DFT can be used to model reaction pathways. For example, the mechanism of oxidation at the sulfur atom or nucleophilic substitution at the bromine-bearing carbon atoms could be elucidated by calculating the energies of reactants, transition states, and products. This would provide valuable insights into the kinetics and thermodynamics of potential reactions involving this compound.

Ab Initio and Semi-Empirical Methods for Molecular Properties

While DFT is a workhorse, other computational methods could provide complementary information. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy for electron correlation effects, which can be important for a precise description of non-covalent interactions. However, these methods are computationally more expensive.

Semi-empirical methods, which use parameters derived from experimental data, could be employed for a faster, albeit less accurate, estimation of properties for very large systems or for high-throughput screening of derivatives of 2,2'-Sulfanediylbis(6-bromopyridine).

Molecular Dynamics Simulations for Dynamic Behavior

To understand the behavior of 2,2'-Sulfanediylbis(6-bromopyridine) in a condensed phase (e.g., in a solvent or as part of a larger assembly), Molecular Dynamics (MD) simulations would be necessary. MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility, solvation effects, and intermolecular interactions. An MD simulation would reveal how the C-S-C linkage flexes and how the pyridine rings orient themselves in a dynamic environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to reactivity)

If a series of derivatives of 2,2'-Sulfanediylbis(6-bromopyridine) were to be synthesized and their reactivity measured, a Quantitative Structure-Activity Relationship (QSAR) model could be developed. This involves finding a statistical relationship between the computed molecular descriptors (e.g., HOMO-LUMO gap, dipole moment, partial charges) and the observed reactivity. A successful QSAR model would allow for the prediction of the reactivity of new, unsynthesized derivatives, thereby guiding future synthetic efforts.

Functionalization and Derivatization Strategies for 2,2 Sulfanediylbis 6 Bromopyridine

Transformations at the Bromine Centers

The bromine atoms at the 6- and 6'-positions of the pyridine (B92270) rings are key handles for introducing molecular complexity. Their reactivity is characteristic of aryl bromides, particularly those on electron-deficient pyridine rings, making them suitable substrates for a range of metal-catalyzed cross-coupling reactions and nucleophilic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the C-Br centers of the pyridine rings. While direct studies on 2,2'-sulfanediylbis(6-bromopyridine) are not extensively documented, the reactivity can be inferred from studies on analogous 2-bromopyridine (B144113) and 2,6-dibromopyridine (B144722) systems. researchgate.netbeilstein-journals.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a biaryl linkage. youtube.com For a substrate like 2,2'-sulfanediylbis(6-bromopyridine), this would involve reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. researchgate.net Given the two equivalent bromine atoms, both mono- and di-substituted products could be synthesized by controlling the stoichiometry of the boronic acid. A variety of palladium catalysts, often with specialized phosphine (B1218219) ligands, are effective for the coupling of bromopyridines. researchgate.netyoutube.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

| 2-Bromopyridine | Arylboronic acid | Pd(OAc)₂, Ligand | K₂CO₃ | Aqueous iPrOH | 2-Arylpyridine |

| 2,6-Dihalopurine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene or aq. DME | 2,6-Diarylpurine |

| 4-Bromo-2,4'-bithiazole | (Hetero)aryl halide | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Substituted bithiazole |

This table presents data from analogous systems to illustrate typical reaction conditions. researchgate.netstudfile.netrsc.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between the bromopyridine and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org Applying this to 2,2'-sulfanediylbis(6-bromopyridine) would yield dialkynyl-substituted derivatives, which are valuable precursors for conjugated materials. Copper-free Sonogashira protocols have also been developed and are effective for various aryl bromides. nih.gov

Table 2: General Conditions for Sonogashira Coupling of Aryl Bromides

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent |

| Aryl Bromide | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Amine (e.g., Et₃N) | Amine or DMF |

| Unactivated Alkyl Bromide | Terminal Alkyne | Pd₂(dba)₃, Ligand | Cs₂CO₃ | Dioxane |

| Aryl Bromide | Terminal Alkyne | Pd(PhCN)₂Cl₂/P(t-Bu)₃ | Cs₂CO₃ | NMP |

This table illustrates common Sonogashira reaction conditions based on general literature. wikipedia.orgorganic-chemistry.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with the aryl bromide, catalyzed by a palladium or nickel complex. orgsyn.orgorgsyn.org This method is known for its high functional group tolerance and effectiveness in constructing C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds. orgsyn.orgnih.gov For 2,2'-sulfanediylbis(6-bromopyridine), reaction with an arylzinc or alkylzinc halide in the presence of a suitable palladium catalyst, such as one bearing a biaryldialkylphosphine ligand, would be a viable strategy for derivatization. nih.gov

C-N Bond Formation Reactions

The bromine atoms can be substituted with nitrogen nucleophiles through transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This palladium-catalyzed reaction forms a new carbon-nitrogen bond between an aryl halide and an amine. tcichemicals.com Alternatively, copper-catalyzed C-N coupling reactions (Ullmann-type reactions) are also highly effective, particularly for pyridine systems. Research on 2,6-dibromopyridine has shown that selective mono-amination can be achieved using a copper(I) iodide catalyst with a 1,2-ethanediamine-derived ligand, yielding 2-amino-6-bromopyridine (B113427) derivatives. researchgate.netresearchgate.net This selectivity suggests that a stepwise functionalization of 2,2'-sulfanediylbis(6-bromopyridine) would be feasible, allowing for the introduction of two different nitrogen nucleophiles.

Nucleophilic Aromatic Substitution on Pyridine Rings

The electron-deficient nature of the pyridine ring, enhanced by the electronegativity of the nitrogen atom, makes the C-Br positions susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the bromide leaving group. libretexts.orgsemanticscholar.org For this pathway to be efficient, strong nucleophiles are typically required, and the reaction may necessitate elevated temperatures. youtube.com The reactivity of halopyridines in SNAr reactions is well-established, with the rate being influenced by the position of the leaving group relative to the ring nitrogen. wikipedia.org

Modifications of the Pyridine Nitrogen Atoms

The lone pair of electrons on each pyridine nitrogen atom provides another site for functionalization, allowing for reactions that modify the electronic properties and steric profile of the molecule.

N-Alkylation and N-Acylation Reactions

The pyridine nitrogen atoms can act as nucleophiles, reacting with electrophiles such as alkyl halides or acyl chlorides.

N-Alkylation: This reaction involves treating the pyridine with an alkylating agent, such as an alkyl halide or sulfonate, to form a pyridinium (B92312) salt. nih.govresearchgate.net The resulting permanent positive charge on the nitrogen atom significantly alters the electronic properties of the ring, making it more electron-deficient. In the case of 2,2'-sulfanediylbis(6-bromopyridine), both mono- and di-alkylation could be envisioned, leading to mono- or di-cationic species. Such reactions are common for various pyridine-containing heterocycles. fabad.org.trnih.gov

N-Acylation: Similar to alkylation, reaction with an acylating agent like an acyl chloride or anhydride (B1165640) would form an N-acylpyridinium salt. These species are generally highly reactive and are often used as intermediates in synthesis, for example, to activate carboxylic acids.

N-Oxidation Chemistry

The pyridine nitrogen atoms can be oxidized to form N-oxides. This transformation is typically achieved using oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide. nih.gov The resulting N-oxide group is a versatile functional group. It is a strong dipole, alters the steric and electronic environment of the pyridine ring, and can direct subsequent electrophilic substitution to the C4 position. Furthermore, the N-oxide functionality can participate in its own unique set of reactions. The conversion of tertiary amines to N-oxides is a fundamental transformation, and catalytic, enantioselective methods have been developed for this purpose. nih.gov

Alterations of the Sulfur Bridge

Oxidation of Sulfanediyl to Sulfinyl or Sulfonyl Moieties

Common oxidizing agents employed for the selective oxidation of thioethers to sulfoxides and sulfones include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂). The degree of oxidation can often be controlled by the stoichiometry of the oxidant and the reaction conditions. For instance, the use of one equivalent of the oxidizing agent under mild conditions typically favors the formation of the sulfoxide (B87167), while an excess of the oxidant and/or harsher conditions can lead to the fully oxidized sulfone.

The oxidation process can be represented by the following general reactions:

Oxidation to Sulfoxide: 2,2'-Sulfanediylbis(6-bromopyridine) + [O] → 2,2'-Sulfinylbis(6-bromopyridine)

Oxidation to Sulfone: 2,2'-Sulfanediylbis(6-bromopyridine) + 2[O] → 2,2'-Sulfonylbis(6-bromopyridine)

The table below summarizes typical reaction conditions for the oxidation of organosulfides, which are applicable to 2,2'-Sulfanediylbis(6-bromopyridine).

| Product | Oxidizing Agent | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|

| 2,2'-Sulfinylbis(6-bromopyridine) | m-CPBA (1.0 equiv) | Dichloromethane (DCM) | 0 °C | 1 - 3 hours | High |

| 2,2'-Sulfonylbis(6-bromopyridine) | m-CPBA (2.0-2.2 equiv) | Dichloromethane (DCM) | Room Temperature to Reflux | 2 - 6 hours | High |

| 2,2'-Sulfinylbis(6-bromopyridine) | H₂O₂ (30% aq., 1.1 equiv) | Acetic Acid | Room Temperature | 12 - 24 hours | Moderate to High |

| 2,2'-Sulfonylbis(6-bromopyridine) | H₂O₂ (30% aq., >2.2 equiv) | Acetic Acid | 50 - 80 °C | 6 - 12 hours | Moderate to High |

This table presents generalized conditions based on established methods for the oxidation of thioethers. Specific yields for 2,2'-Sulfanediylbis(6-bromopyridine) would require experimental determination.

The introduction of oxygen atoms at the sulfur bridge has been shown in related thioether-containing polymers to convert the hydrophobic thioether into more polar sulfoxide and sulfone groups. chemrxiv.orgd-nb.inforesearchgate.net This change in polarity can be exploited in the design of materials with tunable properties.

Cleavage and Re-formation of the Sulfur Bridge

The cleavage of the carbon-sulfur bonds in the thioether bridge of 2,2'-Sulfanediylbis(6-bromopyridine) offers a route to further functionalization. While specific studies on the cleavage of this particular compound are not prevalent, general methods for thioether cleavage can be considered. These methods often involve strong reducing agents or specific reagents that target the C-S bond.

One potential pathway for cleavage involves the reduction of the thioether to the corresponding thiol. This would result in the formation of 6-bromo-2-mercaptopyridine. The reformation of a sulfur bridge could then be achieved through controlled oxidation of the thiol to form a disulfide bond, creating a new dimeric structure, bis(6-bromopyridin-2-yl)disulfide. Alternatively, the resulting thiolate anions could be reacted with a variety of linking agents to introduce different bridging moieties between the two pyridine rings.

The re-formation of sulfur-sulfur bonds is a well-established strategy, particularly in peptide and protein chemistry, where disulfide bridges are crucial for structural integrity. tue.nl These methods often involve the careful oxidation of two thiol groups to form a disulfide link. In a similar vein, the generation of 6-bromo-2-mercaptopyridine from the cleavage of 2,2'-Sulfanediylbis(6-bromopyridine) would provide the precursor for creating such disulfide-bridged pyridine structures.

Synthesis of Polymeric and Oligomeric Architectures incorporating the Compound

While direct reports on the synthesis of polymers or oligomers using 2,2'-Sulfanediylbis(6-bromopyridine) as a monomer are limited, the structural features of the molecule suggest its potential utility in the construction of various polymeric and oligomeric architectures. The two primary handles for polymerization are the nucleophilic pyridine nitrogen atoms and the reactive carbon-bromine bonds.

Furthermore, the presence of two bromine atoms on the pyridine rings opens up the possibility of using this compound as a monomer in cross-coupling reactions, which are powerful tools for the synthesis of conjugated polymers. Reactions such as Suzuki, Stille, or Sonogashira coupling could be employed to link molecules of 2,2'-Sulfanediylbis(6-bromopyridine) together, or with other comonomers, to create novel polymeric chains. The resulting polymers would have a backbone incorporating the bis(pyridin-2-yl)sulfane unit, which could impart interesting electronic and photophysical properties. The synthesis of conjugated polymers containing 2,6-substituted pyridine derivatives has been shown to yield materials with ion-sensing capabilities. The bromine atoms also provide sites for the introduction of other functional groups that could then participate in polymerization reactions.

Potential Applications in Advanced Materials Science

Precursors for Organic Electronic Materials

The two bromine atoms on the pyridine (B92270) rings are key to the molecule's potential in organic electronics. They serve as reactive sites for well-established synthetic methods like Suzuki, Stille, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These reactions allow for the covalent linking of 2,2'-Sulfanediylbis(6-bromopyridine) to other organic moieties, enabling the construction of larger, conjugated systems with tailored electronic properties.

Table 1: Potential Functionalization Reactions

| Reaction Name | Reagents | Potential Product Functionality |

|---|---|---|

| Suzuki Coupling | Aryl boronic acids/esters, Pd catalyst | Introduction of new aryl groups |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | Formation of C-N bonds with amine-containing groups (e.g., carbazoles, triphenylamines) |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | Creation of C-C triple bonds for extended conjugation |

| Stille Coupling | Organostannanes, Pd catalyst | Formation of new C-C bonds |

In the realm of Organic Light-Emitting Diodes (OLEDs), materials with high thermal stability and specific energy levels are crucial. 2,2'-Sulfanediylbis(6-bromopyridine) can serve as a core scaffold for synthesizing hole-transporting materials (HTMs) or host materials. Through reactions like the Buchwald-Hartwig amination, the bromine atoms can be substituted with electron-rich units such as carbazole (B46965) or triphenylamine (B166846) derivatives mdpi.com. This functionalization would create a larger, non-coplanar molecule designed to facilitate the efficient transport of holes to the emissive layer of an OLED device, while the pyridine-sulfide core could help tune the material's triplet energy, a critical parameter for hosting phosphorescent emitters mdpi.com.

For organic photovoltaic (OPV) applications, the design of novel donor and acceptor materials is essential for improving power conversion efficiencies. 2,2'-Sulfanediylbis(6-bromopyridine) can be used as a monomer or building block for creating conjugated polymers or small molecules for the active layer of an OPV. The thioether-pyridine core can influence the electronic bandgap and molecular packing of the resulting material. By polymerizing this unit with other aromatic comonomers via coupling reactions, it is possible to develop new materials that absorb a broad range of the solar spectrum and exhibit favorable morphologies for charge separation and transport.

Components in Sensor Technologies

The N-S-N pincer-like motif inherent in the 2,2'-Sulfanediylbis(6-bromopyridine) structure makes it an attractive candidate for developing chemosensors. The pyridine nitrogen atoms and the central sulfur atom can act as a multidentate binding site for specific analytes.

The coordination of metal ions by pyridine-thioether ligands is a well-documented phenomenon nih.govresearchgate.net. The binding of a metal ion to the N-S-N cavity of 2,2'-Sulfanediylbis(6-bromopyridine) or its derivatives would alter the molecule's electronic structure, leading to a detectable optical response, such as a change in color (colorimetric sensing) or fluorescence intensity (fluorometric sensing). This principle is the basis for many chemosensors designed for the detection of heavy and transition metal ions nih.govresearchgate.net. The selectivity of the sensor could be tuned by modifying the steric and electronic environment around the binding pocket.

Table 2: Examples of Pyridine-Based Metal Ion Sensors

| Sensor Type | Detected Ions | Reference |

|---|---|---|

| Dihydropyridine-based chemosensors | Cu²⁺, Fe³⁺ | nih.gov |

| Terpyridine-based fluorosensor | Na⁺ | researchgate.net |

| Terpyridine-metal complexes | Co²⁺, Ni²⁺ | researchgate.net |

While less common than metal sensing for this type of ligand, the potential for anion recognition exists. The C-H bonds on the pyridine rings adjacent to the nitrogen atoms can act as weak hydrogen bond donors. The binding of anions, particularly those with high charge density like fluoride (B91410) (F⁻) or acetate (B1210297) (AcO⁻), could be signaled by changes in the molecule's UV-visible or fluorescence spectrum nih.gov. The reactivity of the bromo-groups could be exploited to introduce stronger hydrogen-bond-donating moieties (e.g., ureas, amides), thereby creating a more sophisticated and selective anion receptor.

Building Blocks for Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions to construct large, well-defined architectures from smaller molecular components. 2,2'-Sulfanediylbis(6-bromopyridine) is an excellent candidate for this "bottom-up" approach. Its ability to act as a ligand, combined with its defined bond angles, allows for the predictable formation of complex structures when reacted with metal ions.

Research on the related ligand, bis[4-(2-pyridyl)pyrimidin-2-yl]sulfide, has shown that it can form mononuclear complexes that self-assemble into three-dimensional supramolecular networks through π–π stacking interactions nih.gov. Similarly, 2,2'-Sulfanediylbis(6-bromopyridine) could be reacted with suitable metal precursors (e.g., palladium or platinum complexes) to form discrete metallacycles or extended coordination polymers. The flexible thioether linkage allows the two pyridine units to adopt various conformations, enabling the formation of diverse structural motifs. Furthermore, the bromine atoms provide a platform for post-assembly modification, allowing for the properties of the final supramolecular structure to be fine-tuned.

Self-Assembly Studies

No studies detailing the self-assembly behavior of "2,2'-Sulfanediylbis(6-bromopyridine)" were found. Research in this area would typically investigate the non-covalent interactions of the molecule, both in the solid state and in solution, to form ordered supramolecular structures. This could involve studying its coordination with metal ions or its participation in hydrogen bonding or other intermolecular forces.

Macrocyclic and Cage Compound Synthesis

There is no available literature on the use of "2,2'-Sulfanediylbis(6-bromopyridine)" as a building block for the synthesis of macrocyclic or cage compounds. Such research would likely explore its reaction with metal precursors or other organic linkers to form large, cyclic, or three-dimensional architectures.

Applications in Polymeric Systems

No information was found regarding the incorporation of "2,2'-Sulfanediylbis(6-bromopyridine)" into polymeric systems. This area of research would involve the polymerization of the monomer itself or its use as a comonomer or an additive to create polymers with specific properties, potentially leveraging the presence of the pyridine and bromo functional groups.

Due to the absence of specific data for "2,2'-Sulfanediylbis(6-bromopyridine)," the requested data tables and detailed research findings for the outlined sections cannot be generated.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of 2,2'-Sulfanediylbis(6-bromopyridine) is a cornerstone for its further study and application. While established methods exist, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes.

Key Research Objectives:

Greener Synthesis: Developing synthetic protocols that utilize less hazardous reagents and solvents, and minimize waste generation. This could involve exploring solvent-free reaction conditions or the use of aqueous media.

Catalyst Development: Investigating new catalysts, such as transition metal complexes or organocatalysts, to improve reaction yields, reduce reaction times, and enhance selectivity.

Flow Chemistry: Adapting current synthetic methods to continuous flow systems could offer advantages in terms of scalability, safety, and process control.

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. | Optimization of reaction parameters (temperature, time, power). |

| Palladium-Catalyzed Cross-Coupling | High efficiency and selectivity for C-S bond formation. | Development of novel phosphine (B1218219) ligands to improve catalyst performance. |

| Photoredox Catalysis | Mild reaction conditions, use of visible light as a renewable energy source. | Design of new photosensitizers and exploration of reaction scope. |

Discovery of Unprecedented Catalytic Reactivities

The presence of both nitrogen and sulfur donor atoms, along with the reactive bromine substituents, makes 2,2'-Sulfanediylbis(6-bromopyridine) a promising ligand for catalysis. Future research is anticipated to uncover novel catalytic applications.

Areas for Investigation:

Cross-Coupling Reactions: Utilizing the compound as a ligand in palladium-, nickel-, or copper-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to synthesize complex organic molecules. The bromine atoms can also serve as handles for further functionalization.

C-H Activation: Exploring the potential of its metal complexes to catalyze the direct functionalization of C-H bonds, a highly sought-after transformation in organic synthesis.

Asymmetric Catalysis: Modifying the ligand scaffold to create chiral derivatives for use in enantioselective catalysis, leading to the synthesis of optically pure compounds.

Integration into Multifunctional Materials Systems

The unique electronic and structural properties of 2,2'-Sulfanediylbis(6-bromopyridine) make it an attractive building block for the creation of advanced functional materials.

Potential Applications in Materials Science:

Coordination Polymers and Metal-Organic Frameworks (MOFs): Using the molecule as a linker to construct porous materials with applications in gas storage, separation, and catalysis.

Conducting Polymers: Polymerizing the monomer unit, potentially after de-bromination or through cross-coupling reactions, to create sulfur- and nitrogen-containing conjugated polymers with interesting electronic and optical properties.

Luminescent Materials: Investigating the photophysical properties of the compound and its metal complexes for applications in organic light-emitting diodes (OLEDs) and chemical sensors.

| Material Type | Potential Functionality | Key Research Area |

| Metal-Organic Frameworks (MOFs) | Gas sorption, catalysis, sensing. | Synthesis of novel MOF architectures and study of their properties. |

| Conjugated Polymers | Electrical conductivity, electroluminescence. | Development of polymerization methods and characterization of polymer properties. |

| Supramolecular Assemblies | Self-healing materials, drug delivery. | Investigation of non-covalent interactions and self-assembly processes. |

Advanced Characterization Techniques Development

A deeper understanding of the structure-property relationships of 2,2'-Sulfanediylbis(6-bromopyridine) and its derivatives will require the application and development of advanced characterization techniques.

Techniques for Deeper Insight:

Solid-State NMR Spectroscopy: To probe the local environment of atoms in solid-state materials derived from the compound.

Ultrafast Spectroscopy: To study the dynamics of excited states in its luminescent derivatives and understand the mechanisms of energy transfer.

In-situ/Operando Spectroscopy: To monitor catalytic reactions in real-time and gain insights into the active catalytic species and reaction mechanisms.

Single-Crystal X-ray Diffraction: For the precise determination of the three-dimensional structure of the molecule and its metal complexes. nih.gov

Collaborative and Interdisciplinary Research Initiatives

The full potential of 2,2'-Sulfanediylbis(6-bromopyridine) can best be realized through collaborative efforts that bridge different scientific disciplines.

Examples of Interdisciplinary Collaborations:

Synthetic Chemists and Materials Scientists: To design and synthesize novel materials with tailored properties.

Experimentalists and Computational Chemists: To combine experimental results with theoretical calculations for a deeper understanding of reaction mechanisms and material properties.

Chemists and Physicists/Engineers: To fabricate and test devices based on new materials derived from the compound.

Such collaborations will be crucial for translating fundamental research findings into practical applications and for driving innovation in fields ranging from catalysis to materials science.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2,2'-Sulfanediylbis(6-bromopyridine), and how are they optimized for reproducibility?

- The compound is typically synthesized via nickel-catalyzed reductive coupling of 6-bromo-2-halopyridine derivatives, as demonstrated in analogous pyridine-based systems. Reaction conditions (e.g., temperature, solvent, catalyst loading) must be rigorously controlled to minimize side products like dehalogenated byproducts . Optimization involves iterative testing of parameters, monitored by thin-layer chromatography (TLC) or HPLC. Post-synthesis purification via column chromatography or recrystallization ensures high yield and purity .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of 2,2'-Sulfanediylbis(6-bromopyridine)?

- Key techniques include:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify bond connectivity and bromine substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and isotopic patterns consistent with bromine atoms.

- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns, with UV detection at 254 nm .

Q. What safety protocols are essential when handling 2,2'-Sulfanediylbis(6-bromopyridine in laboratory settings?

- Use fume hoods to prevent inhalation of toxic vapors or dust. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid dermal/ocular exposure . Store in airtight, light-resistant containers under inert gas (e.g., N2) to prevent degradation . Emergency measures include immediate flushing with water for skin/eye contact and medical consultation for persistent symptoms .

Q. How should researchers design initial stability studies for this compound under varying storage conditions?

- Conduct accelerated stability testing by exposing the compound to:

- Temperature gradients : 4°C (refrigeration), 25°C (room temperature), and 40°C (elevated).

- Humidity levels : 30% and 75% relative humidity.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data arising from impurities or isomer formation during synthesis?

- Step 1 : Use orthogonal analytical methods (e.g., NMR + X-ray crystallography) to distinguish between isomers or co-eluting impurities .

- Step 2 : Perform controlled degradation studies (e.g., thermal stress) to identify impurity sources.

- Step 3 : Validate purity using quantitative NMR (qNMR) with internal standards or spike recovery experiments in HPLC .

Q. What strategies are effective for elucidating the mechanistic role of 2,2'-Sulfanediylbis(6-bromopyridine) in catalytic systems?

- Employ isotopic labeling (e.g., deuterated solvents or 15N-labeled pyridine) to trace reaction pathways via MS or NMR .

- Computational modeling (DFT or MD simulations) can predict binding affinities and transition states in catalytic cycles .

- In situ techniques like IR spectroscopy monitor intermediate formation during reactions .

Q. How do researchers address discrepancies in reported reactivity profiles of this compound across different solvents or pH conditions?

- Systematic solvent screening (polar aprotic vs. protic solvents) under controlled pH (buffered solutions) can isolate solvent-specific effects.

- Electrochemical methods (cyclic voltammetry) assess redox stability, while UV-Vis spectroscopy tracks solvatochromic shifts .

- Compare results with published datasets, accounting for variations in experimental conditions (e.g., oxygen/moisture levels) .

Q. What interdisciplinary applications warrant further investigation for 2,2'-Sulfanediylbis(6-bromopyridine)?

- Materials Science : Explore its use as a ligand in metal-organic frameworks (MOFs) for gas storage or catalysis .

- Environmental Chemistry : Study its photodegradation pathways to assess ecological impact, using LC-MS to identify breakdown products .

- Biochemistry : Screen for bioactivity (e.g., enzyme inhibition) via high-throughput assays, correlating structure-activity relationships with computational docking .

Methodological Best Practices

- Data Validation : Replicate experiments across independent labs to confirm reproducibility. Use certified reference materials (CRMs) for analytical calibration .

- Critical Analysis : Apply root-cause analysis (e.g., Fishbone diagrams) to troubleshoot experimental inconsistencies, emphasizing variables like reagent lot variability or equipment calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.